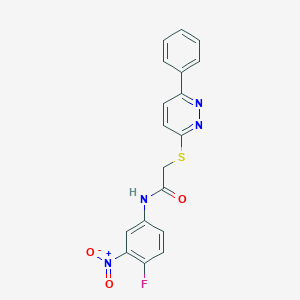
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound features a complex structure with multiple functional groups, including a fluoro-substituted nitrophenyl ring, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Fluorination: Starting with a phenyl ring, nitration and fluorination reactions are carried out to introduce the nitro and fluoro groups, respectively.
Formation of Pyridazinyl Moiety: The phenyl ring is then coupled with a pyridazine derivative under suitable conditions to form the phenylpyridazinyl structure.
Sulfanylacetamide Linkage: Finally, the sulfanylacetamide linkage is introduced through a reaction between a thiol and an acetamide derivative.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
作用机制
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- N-(4-fluoro-3-nitrophenyl)-2-(6-methylpyridazin-3-yl)sulfanylacetamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide, identified by its CAS number 941992-16-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₃F₄N₄O₃S
- Molecular Weight : 384.384 g/mol
The structure features a nitrophenyl group and a pyridazinyl thioacetamide moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of related compounds have shown selective toxicity towards tumor cells while sparing normal cells. This selectivity is critical for developing effective anticancer agents with minimal side effects.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Cell Proliferation : Compounds may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and death in malignant cells.
- Targeting Specific Pathways : Some studies suggest that these compounds can inhibit specific signaling pathways involved in tumor growth and metastasis.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal explored the antitumor efficacy of structurally related compounds. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-14-7-6-13(10-16(14)23(25)26)20-17(24)11-27-18-9-8-15(21-22-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYNHZIJFGZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














